molecular formula C18H23N3O B7496161 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

Numéro de catalogue B7496161
Poids moléculaire: 297.4 g/mol
Clé InChI: SQWQKRPWZRQRPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, also known as CR4056, is a novel compound with potential therapeutic applications. It is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the regulation of endocannabinoid signaling. The compound has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties.

Mécanisme D'action

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is a selective inhibitor of the FAAH enzyme, which plays a crucial role in the regulation of endocannabinoid signaling. Endocannabinoids are naturally occurring compounds in the body that bind to cannabinoid receptors and play a role in the regulation of pain, inflammation, and anxiety. FAAH is an enzyme that breaks down endocannabinoids, thereby reducing their effects. By inhibiting FAAH, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one increases the levels of endocannabinoids in the body, leading to the anti-inflammatory, analgesic, and anxiolytic effects observed.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties in animal models. In a study conducted on rats, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one was shown to reduce inflammation in the paw induced by carrageenan. In another study, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one was shown to reduce pain in rats induced by acetic acid. In a study conducted on mice, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one was shown to reduce anxiety-like behavior induced by the elevated plus maze test.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in lab experiments is its selectivity for the FAAH enzyme, which makes it a useful tool for studying the endocannabinoid system. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties in animal models, making it a potential candidate for drug development. One limitation of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one. One direction is the investigation of its potential therapeutic applications in humans. Another direction is the investigation of its effects on other physiological systems, such as the immune system and the nervous system. Additionally, the development of more potent and selective FAAH inhibitors based on the structure of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is a promising direction for drug development. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in humans is needed to determine its safety and efficacy for clinical use.

Méthodes De Synthèse

The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one involves a multistep process that starts with the reaction of 2,4,6-trimethylpyrazole with ethyl acetoacetate to form 3-(1,3,5-trimethylpyrazol-4-yl)but-3-en-2-one. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium methoxide to yield 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one.

Applications De Recherche Scientifique

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been the subject of several scientific studies, and its potential therapeutic applications have been investigated. The compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory disorders such as arthritis and multiple sclerosis. It has also been shown to possess analgesic properties, making it a potential candidate for the treatment of pain. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been shown to possess anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.

Propriétés

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-13-17(14(2)20(3)19-13)8-9-18(22)21-11-10-15-6-4-5-7-16(15)12-21/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWQKRPWZRQRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.